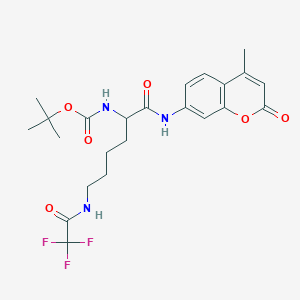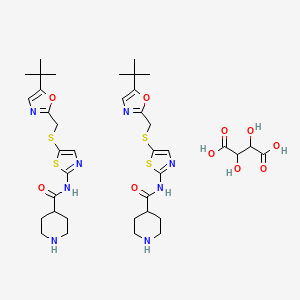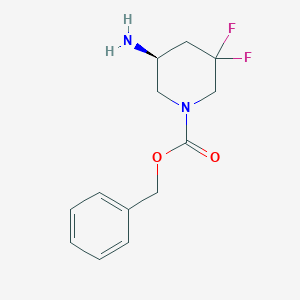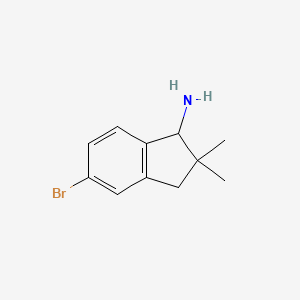
(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is a chemical compound that features both imidazole and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl typically involves the reaction of ®-morpholine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole and morpholine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the morpholine moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(S)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl: The enantiomer of the compound with similar properties but different stereochemistry.
2-(1H-Imidazol-1-ylmethyl)-morpholine: Lacks the specific stereochemistry of the ®-enantiomer.
1-(1H-Imidazol-1-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of morpholine.
Uniqueness
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H16Cl3N3O |
|---|---|
分子量 |
276.6 g/mol |
IUPAC名 |
(2R)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride |
InChI |
InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m1.../s1 |
InChIキー |
RRPSKXFYFAXIMQ-VFIYQRISSA-N |
異性体SMILES |
C1CO[C@H](CN1)CN2C=CN=C2.Cl.Cl.Cl |
正規SMILES |
C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)


![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)





